6-[(Boc-amino)methyl]pyrimidin-4-amine
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Overview
Description
tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate is an organic compound with the chemical formula C9H14N4O2. It is a white crystalline powder with a faint ammonia-like odor. This compound is stable at room temperature and can dissolve in non-polar solvents such as ether, chloroform, and dichloromethane. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of pesticides and other agrochemicals .
Preparation Methods
The synthesis of tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate typically involves a multi-step process:
Reaction of Pyrimidine with tert-Butylamine: Pyrimidine is reacted with tert-butylamine to form an intermediate.
Reaction with Chloroformate: The intermediate is then reacted with chloroformate to produce tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate.
Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products and waste. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to achieve the desired results .
Chemical Reactions Analysis
tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of pesticides and herbicides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the desired biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
tert-Butyl ((6-aminopyrimidin-4-yl)methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the pyrimidine ring.
tert-Butyl N-methylcarbamate: Contains a methyl group instead of the pyrimidine ring.
Phenyl carbamate: Contains a phenyl group instead of the tert-butyl group.
Properties
Molecular Formula |
C10H16N4O2 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[(6-aminopyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15)(H2,11,13,14) |
InChI Key |
SBVRWLFUQXGBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=N1)N |
Origin of Product |
United States |
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